1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine
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Overview
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine is a complex organic compound that features a unique bicyclic structure combined with a piperazine ring
Preparation Methods
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine involves multiple steps. One common synthetic route starts with the preparation of bicyclo[2.2.1]hept-5-en-2-ylmethanol, which is then reacted with secondary amines and formaldehyde to form Mannich bases
Chemical Reactions Analysis
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where nucleophiles replace the bromine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential for significant biological activity.
Comparison with Similar Compounds
Similar compounds to 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine include:
Bicyclo[2.2.1]hept-5-en-2-ylmethanol: A precursor in the synthesis of the target compound.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Another bicyclic compound with different functional groups.
2-Azabicyclo[2.2.1]hept-5-en-3-one: A versatile synthetic building block used in therapeutic development.
The uniqueness of this compound lies in its combination of a bicyclic structure with a piperazine ring and a bromobenzyl group, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C19H25BrN2 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(2-bromophenyl)methyl]piperazine |
InChI |
InChI=1S/C19H25BrN2/c20-19-4-2-1-3-17(19)13-21-7-9-22(10-8-21)14-18-12-15-5-6-16(18)11-15/h1-6,15-16,18H,7-14H2 |
InChI Key |
FPFAVNASDIGYQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)CC4=CC=CC=C4Br |
Origin of Product |
United States |
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